molecular formula C31H38NP B12889738 N-(2-(Diphenylphosphino)cycloheptylidene)-2,6-diisopropylaniline

N-(2-(Diphenylphosphino)cycloheptylidene)-2,6-diisopropylaniline

Cat. No.: B12889738
M. Wt: 455.6 g/mol
InChI Key: YVPAXBNOSCZYOC-UHFFFAOYSA-N
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Description

N-(2-(Diphenylphosphino)cycloheptylidene)-2,6-diisopropylaniline: is a complex organic compound that features a phosphine ligand. This compound is notable for its potential applications in various fields, including catalysis and material science. The presence of the diphenylphosphino group and the cycloheptylidene moiety imparts unique chemical properties to the molecule, making it a subject of interest in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(Diphenylphosphino)cycloheptylidene)-2,6-diisopropylaniline typically involves the reaction of diphenylphosphine with a suitable cycloheptylidene precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium tert-butoxide, to facilitate the formation of the phosphine ligand . The reaction conditions, including temperature and solvent choice, are optimized to ensure high yield and purity of the product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing safety measures to handle the reactive intermediates and final product.

Chemical Reactions Analysis

Types of Reactions: N-(2-(Diphenylphosphino)cycloheptylidene)-2,6-diisopropylaniline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Phosphine oxides.

    Substitution: Various phosphine-containing complexes depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism by which N-(2-(Diphenylphosphino)cycloheptylidene)-2,6-diisopropylaniline exerts its effects is primarily through its role as a ligand. The diphenylphosphino group coordinates with metal centers, forming stable complexes that can facilitate various chemical reactions. The cycloheptylidene moiety provides steric hindrance, which can influence the reactivity and selectivity of the catalytic processes .

Comparison with Similar Compounds

Comparison: N-(2-(Diphenylphosphino)cycloheptylidene)-2,6-diisopropylaniline is unique due to the presence of the cycloheptylidene moiety, which imparts distinct steric and electronic properties compared to similar compounds. This uniqueness can result in different reactivity patterns and selectivity in catalytic processes, making it a valuable compound for specific applications in synthetic chemistry and material science .

Properties

Molecular Formula

C31H38NP

Molecular Weight

455.6 g/mol

IUPAC Name

2-diphenylphosphanyl-N-[2,6-di(propan-2-yl)phenyl]cycloheptan-1-imine

InChI

InChI=1S/C31H38NP/c1-23(2)27-19-14-20-28(24(3)4)31(27)32-29-21-12-7-13-22-30(29)33(25-15-8-5-9-16-25)26-17-10-6-11-18-26/h5-6,8-11,14-20,23-24,30H,7,12-13,21-22H2,1-4H3

InChI Key

YVPAXBNOSCZYOC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N=C2CCCCCC2P(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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